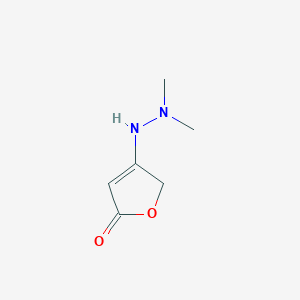
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a furan ring substituted with a dimethylhydrazinyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one typically involves the reaction of furan derivatives with dimethylhydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, which help in dissolving the reactants and stabilizing the reaction intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the product. Advanced purification techniques such as distillation and crystallization are employed to isolate the compound from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylhydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2(5H)-one derivatives, while substitution reactions can produce a variety of substituted furan compounds.
Scientific Research Applications
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylfuran-2(5H)-one: Similar structure but lacks the dimethyl substitution.
2,2-Dimethylhydrazinylbenzene: Contains a benzene ring instead of a furan ring.
4-(2,2-Dimethylhydrazinyl)thiophene-2(5H)-one: Features a thiophene ring instead of a furan ring.
Uniqueness
4-(2,2-Dimethylhydrazinyl)furan-2(5H)-one is unique due to the presence of both the furan ring and the dimethylhydrazinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
29237-84-1 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-2H-furan-5-one |
InChI |
InChI=1S/C6H10N2O2/c1-8(2)7-5-3-6(9)10-4-5/h3,7H,4H2,1-2H3 |
InChI Key |
BNYALVKTSZCHGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC1=CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)
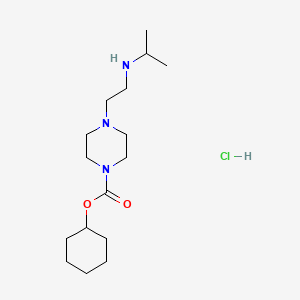

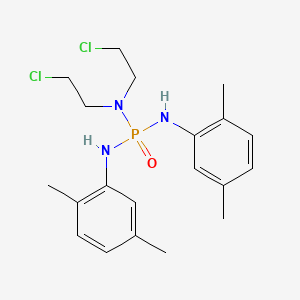
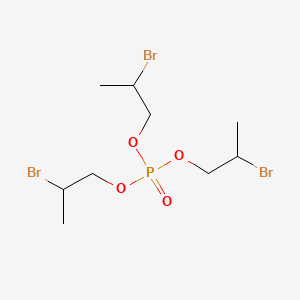
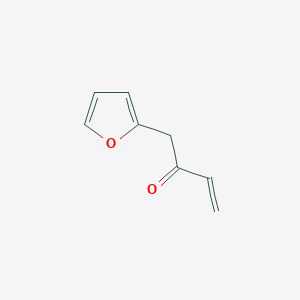
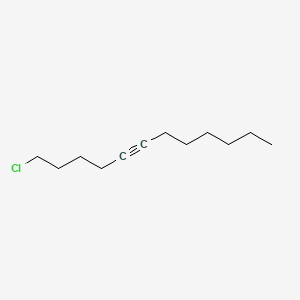
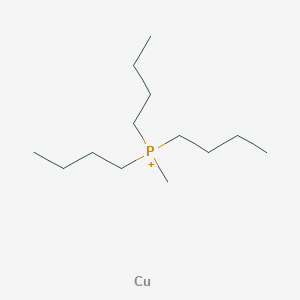
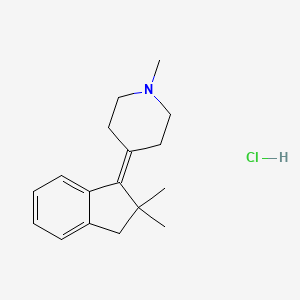

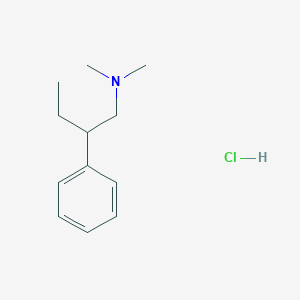
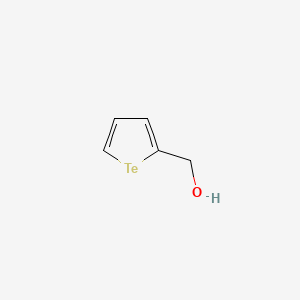
![2-Oxa-8-azaspiro[4.5]decane-1,3-dione, 8-(phenylmethyl)-](/img/structure/B14694630.png)
